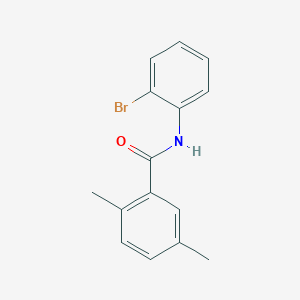

N-(2-bromophenyl)-2,5-dimethylbenzamide

説明

N-(2-bromophenyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted benzoyl group and an N-linked 2-bromophenyl moiety. This structure confers distinct electronic and steric properties, influencing its chemical reactivity, pharmacokinetics, and biological activity.

特性

IUPAC Name |

N-(2-bromophenyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHCYXMLFVCKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,5-dimethylbenzamide typically involves the reaction of 2-bromoaniline with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of N-(2-bromophenyl)-2,5-dimethylbenzamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions: N-(2-bromophenyl)-2,5-dimethylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

Substitution Reactions: Formation of N-substituted benzamides.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines.

科学的研究の応用

N-(2-bromophenyl)-2,5-dimethylbenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-bromophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structural Analogs

Substituted Benzamides with Varying Aromatic Substituents

Key structural analogs include:

Key Observations :

Bioactive Benzamide Derivatives

HDAC Inhibitors (e.g., LMK235)

LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) is a hydroxamate-based HDAC4/5 inhibitor.

| Parameter | N-(2-bromophenyl)-2,5-dimethylbenzamide | LMK235 |

|---|---|---|

| Core Structure | 2,5-dimethylbenzamide | 3,5-dimethylbenzamide |

| Functional Group | Bromophenyl | Hydroxamate chain |

| Biological Target | Unknown | HDAC4/5 (IC₅₀ = 0.15 μM) |

| Therapeutic Use | Not established | Anticancer (e.g., NSCLC) |

Comparison :

- The absence of a hydroxamate group in the main compound likely eliminates HDAC inhibitory activity, highlighting the critical role of functional group chemistry in target engagement .

- The 2-bromophenyl group may confer distinct pharmacokinetic properties, such as slower hepatic clearance compared to LMK235’s hydroxamate chain, which undergoes rapid metabolism .

Anticonvulsant D2916

D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) demonstrates sex-dependent metabolism in rats, with hydroxylation pathways differing between males and females .

| Parameter | N-(2-bromophenyl)-2,5-dimethylbenzamide | D2916 |

|---|---|---|

| Substituents | 2,5-dimethyl | 2,6-dimethyl |

| Metabolism | Likely hepatic oxidation (unconfirmed) | Sex-specific hydroxylation |

| Bioactivity | Unknown | Anticonvulsant |

Comparison :

- The 2,5-dimethyl configuration may reduce metabolic flexibility compared to D2916’s 2,6-dimethyl structure, which allows for dual hydroxylation pathways .

- Bromine’s electronegativity could alter blood-brain barrier penetration relative to D2916’s isoxazolyl group, which facilitates brain uptake in females .

Metabolic and Toxicological Considerations

Metabolism of N-Alkylbenzamides

Compounds like S807 and S9229 (flavor additives) undergo rapid oxidative metabolism in liver microsomes due to their N-alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。